![molecular formula C24H27N5O3S B2807219 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide CAS No. 1251573-30-4](/img/structure/B2807219.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide” is a chemical compound with a complex structure. It has been used in the synthesis of Trazodone and its pharmaceutically acceptable salts which are used to treat cardiovascular, CNS and gastrointestinal disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a chlorophenyl group, a piperazine ring, a sulfonyl group, and a pyrazole ring . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Anticancer Activity of N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (PP17)
Background: N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, also known as PP17, is a novel compound with potential anticancer properties. Let’s explore its applications:
Anticancer Activity: PP17 was synthesized and evaluated for its anticancer activity against a panel of human cancer cell lines. The results revealed that PP17 exhibited promising inhibitory activity against MCF-7 breast cancer cells. Notably, it induced G2/M phase arrest and significantly promoted apoptosis in MCF-7 cells .
Implications: PP17 could serve as a promising lead compound for further study in cancer research. Its structure–activity relationship (SAR) studies suggest that simple N-9 alkyl-substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines are potent anticancer agents.
Anti-Tubercular Activity of “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide”
Background: This compound, also known as an anti-tubercular agent, has shown promise in the fight against tuberculosis (TB).
Anti-Tubercular Activity: The compound was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant inhibitory effects against TB, with IC50 values ranging from 1.35 to 2.18 μM. Some compounds even demonstrated IC90 values as low as 3.73 to 4.00 μM, indicating their efficacy .
Implications: Given the urgent need for effective anti-TB drugs, this compound and its derivatives hold potential for further development. Their nontoxic nature to human cells makes them attractive candidates for future research.
Conclusion
Both compounds offer exciting prospects in the fields of cancer and tuberculosis research. Researchers can explore their mechanisms of action, optimize their structures, and investigate their therapeutic potential further. Remember to consult the original research articles for more in-depth information . If you have any specific questions or need further details, feel free to ask!
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-7-3-18(4-8-20)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)19-5-9-21(32-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNMQILUVSBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.